molecular formula C17H16N2O4S B2912043 Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate CAS No. 1025302-40-2

Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate

Cat. No.: B2912043
CAS No.: 1025302-40-2
M. Wt: 344.39
InChI Key: FTXDCQJWDLUMLW-RAXLEYEMSA-N
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Description

Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a carbamate group, and a methyl ester group, making it a versatile molecule for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to understand cellular processes or as a lead compound in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In industry, the compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-((3-oxo-2-(N-methylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate

  • Methyl 3-((3-oxo-2-(N-ethylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate

  • Methyl 3-((3-oxo-2-(N-propylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate

Uniqueness: Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate stands out due to its phenyl group, which imparts unique chemical and biological properties compared to its analogs with smaller alkyl groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[[(Z)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11(20)13(16(21)19-12-6-4-3-5-7-12)10-18-14-8-9-24-15(14)17(22)23-2/h3-10,20H,1-2H3,(H,19,21)/b13-11-,18-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRANQSVOBXUBY-WVHDMFIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=C(SC=C1)C(=O)OC)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C=NC1=C(SC=C1)C(=O)OC)/C(=O)NC2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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